molecular formula C₆₆H₆₈CaF₂N₄O₁₂ B1147192 4-Hydroxy Atorvastatin Hemicalcium Salt CAS No. 1263176-34-6

4-Hydroxy Atorvastatin Hemicalcium Salt

Cat. No.: B1147192
CAS No.: 1263176-34-6
M. Wt: 1187.34
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Description

4-Hydroxy Atorvastatin Hemicalcium Salt is a hydroxylated derivative of atorvastatin, a well-known lipid-lowering agent. This compound functions by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the mevalonate pathway responsible for cholesterol biosynthesis. Its specific and competitive action makes it a vital component in studies related to lipid metabolism and cholesterol regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy Atorvastatin Hemicalcium Salt involves several steps, starting from the construction of the pyrrole ring. This can be achieved through methods such as Paal-Knorr condensation or Hantzsch pyrrole synthesis. The key intermediate, a ketal ester, undergoes deprotection and subsequent reactions to form the final product. The process includes isolating the pure product of the ketal deprotection step as a crystalline solid and using ethyl acetate extraction to isolate the pure atorvastatin calcium .

Industrial Production Methods

On an industrial scale, the production of atorvastatin calcium involves high-yielding synthesis methods that ensure product purity exceeding 99.5%. The process improvements include isolating the pure product of the ketal deprotection step and using ethyl acetate extraction during ester hydrolysis and counter-ion exchange .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy Atorvastatin Hemicalcium Salt undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings in the structure can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine, bromine, and nitric acid.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used for further studies and applications .

Scientific Research Applications

4-Hydroxy Atorvastatin Hemicalcium Salt has numerous applications in scientific research:

Mechanism of Action

The compound exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, 4-Hydroxy Atorvastatin Hemicalcium Salt reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) in the bloodstream .

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: The parent compound, also an HMG-CoA reductase inhibitor.

    Rosuvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.

    Simvastatin: A statin with a similar lipid-lowering effect but different metabolic pathways.

Uniqueness

4-Hydroxy Atorvastatin Hemicalcium Salt is unique due to its hydroxylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other statins. This hydroxylation enhances its solubility and bioavailability, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

1263176-34-6

Molecular Formula

C₆₆H₆₈CaF₂N₄O₁₂

Molecular Weight

1187.34

Synonyms

(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic Acid Hemicalcium Salt;  p-Hydroxyatorvastatin Hemicalcium Salt

Origin of Product

United States

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